1,3,2-Benzodioxathiole, 2-oxide
Description
Historical Context and Early Investigations of Cyclic Sulfites
The first documented report of 1,3,2-Benzodioxathiole, 2-oxide appeared in 1894. mdpi.comresearchgate.net The initial synthesis was achieved through a straightforward reaction of heating catechol with thionyl chloride in a benzene (B151609) solution. mdpi.comresearchgate.net This method represents a classic approach to the formation of cyclic sulfites, which are typically prepared by the reaction of a diol with thionyl chloride. researchgate.net
Early investigations primarily focused on the synthesis and basic characterization of the compound. Over time, variations on the original synthetic method were developed, sometimes incorporating additives like pyridine. mdpi.com These foundational studies laid the groundwork for a deeper understanding of the reactivity and structural properties of this class of compounds. The broader family of cyclic sulfites, to which this compound belongs, has been recognized for its enhanced reactivity compared to acyclic analogs, a characteristic often attributed to the constraints of the ring structure. researchgate.net
Significance within Organosulfur and Heterocyclic Chemistry
This compound holds considerable significance as a fundamental scaffold in both organosulfur and heterocyclic chemistry. Its importance stems from its distinct reactivity, particularly in pyrolysis reactions. mdpi.com Under flash vacuum pyrolysis (FVP) conditions, the molecule undergoes a sequential loss of sulfur monoxide and carbon monoxide to generate cyclopentadienone. mdpi.com This transformation has been highlighted as a practical example in educational settings to demonstrate FVP techniques. mdpi.com
The compound is a key example of a five-membered heterocyclic system containing two non-adjacent oxygen atoms and a sulfur atom. st-andrews.ac.uk Its structural features, such as the envelope conformation of the heterocyclic ring and the axial orientation of the S-oxide oxygen, have been determined through gas-phase electron diffraction and are a subject of ongoing structural studies and comparisons with related sulfur-containing heterocycles. mdpi.comresearchgate.net Furthermore, its utility has been demonstrated in cycloaddition-cycloreversion reactions, for instance, in its reaction with benzyne. mdpi.com
Overview of Research Areas and Methodological Approaches
Research involving this compound encompasses several key areas, primarily focusing on its synthesis, structure, and reactivity.
Key Research Areas:
Synthesis: Development and optimization of synthetic routes to this compound and its analogs remain an area of interest. mdpi.commdpi.com
Pyrolytic Chemistry: The behavior of the compound under high-temperature conditions, particularly its decomposition to form reactive intermediates like cyclopentadienone, is a well-established research topic. mdpi.com
Structural Analysis: Detailed elucidation of its molecular geometry in both gas and solid states provides fundamental insights into its chemical properties. mdpi.com
Reaction Mechanisms: Investigating the pathways of its transformations, such as in cycloaddition reactions, contributes to the broader understanding of heterocyclic chemistry. mdpi.com
Methodological Approaches: A variety of analytical and spectroscopic techniques are employed to study this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure and assigning chemical shifts. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups within the molecule. mdpi.com
Flash Vacuum Pyrolysis (FVP): A key technique for studying its thermal decomposition and the resulting products. mdpi.com
Data Tables
Table 1: Properties of this compound
| Property | Value/Description |
|---|---|
| IUPAC Name | This compound |
| Common Name | Catechol sulfite (B76179) |
| Molecular Formula | C₆H₄O₃S |
| CAS Number | 4744-84-7 |
| Appearance | Solid |
| Key Structural Feature | Fused benzene and dioxathiole-2-oxide rings |
| Heterocyclic Ring Conformation | Envelope mdpi.comresearchgate.net |
| S=O Oxygen Position | Axial mdpi.comresearchgate.net |
Table 2: Selected ¹H and ¹³C NMR Chemical Shift Data for this compound Reported data from a recent full assignment study. mdpi.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-4/H-7 | 7.192 | - |
| H-5/H-6 | 7.100 | - |
| C-3a/C-7a | - | 144.4 |
| C-4/C-7 | - | 124.4 |
Table 3: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₆H₄O₃S |
| Benzene | C₆H₆ |
| Benzyne | C₆H₄ |
| Carbon monoxide | CO |
| Catechol | C₆H₆O₂ |
| Cyclopentadienone | C₅H₄O |
| Pyridine | C₅H₅N |
| Sulfur monoxide | SO |
Classical Synthetic Routes
The traditional methods for synthesizing this compound have been well-documented, providing a foundation for more advanced techniques.
Synthesis via Catechol and Thionyl Chloride Reaction
The most fundamental and long-standing method for the preparation of this compound involves the direct reaction of catechol with thionyl chloride. mdpi.com This reaction, first reported in 1894, proceeds by heating the two reactants, typically in a solvent like benzene or toluene (B28343). mdpi.com The reaction drives off hydrogen chloride (HCl) gas as a byproduct, leading to the formation of the cyclic sulfite. mdpi.com
The underlying mechanism involves the nucleophilic attack of the hydroxyl groups of catechol on the sulfur atom of thionyl chloride. This is followed by the elimination of two molecules of HCl to form the stable five-membered ring structure of the benzodioxathiole, 2-oxide.
Reaction Conditions and Optimization Studies
While the classical synthesis is straightforward, various modifications have been explored to optimize the reaction conditions. Some later procedures have incorporated a base, such as pyridine, to scavenge the HCl produced during the reaction. mdpi.com However, these modifications have also introduced the use of more hazardous solvents like carbon disulfide and carbon tetrachloride. mdpi.com A simplified and safer approach involves heating catechol and thionyl chloride in toluene until the evolution of HCl gas ceases, which has proven to be a satisfactory method. mdpi.com
The reaction of diols with thionyl chloride is a general method for preparing cyclic sulfites. researchgate.net For instance, the reaction of cis-tetrahydrodiols with thionyl chloride can produce cyclic sulfites as a mixture of diastereoisomers. rsc.org The choice of solvent and the presence or absence of a base can significantly influence the reaction's efficiency and the purity of the resulting product.
Advanced and Analogue Synthesis Techniques
Building upon the classical methods, more advanced techniques have been developed for the synthesis of this compound and its analogs, expanding the scope of these important chemical intermediates.
Synthesis of Benzo[d]mdpi.comst-andrews.ac.ukmdpi.comoxadithiole 2-oxide Analogue from 2-Mercaptophenol (B73258)
A notable sulfur analogue, Benzo[d] mdpi.comst-andrews.ac.ukmdpi.comoxadithiole 2-oxide, can be synthesized from 2-mercaptophenol and thionyl chloride. mdpi.com In this synthesis, a solution of 2-mercaptophenol in toluene is treated with thionyl chloride, leading to a vigorous exothermic reaction and the evolution of HCl gas. mdpi.com Initially, a white solid is formed, which then dissolves upon heating under reflux, with further HCl evolution, to yield the desired product. mdpi.com This method provides a simplified route to this important analogue. mdpi.comst-andrews.ac.uk
| Reactant | Reagent | Solvent | Conditions | Product |
| 2-Mercaptophenol | Thionyl Chloride | Toluene | Room temperature addition, then reflux | Benzo[d] mdpi.comst-andrews.ac.ukmdpi.comoxadithiole 2-oxide |
Table 1: Synthesis of Benzo[d] mdpi.comst-andrews.ac.ukmdpi.comoxadithiole 2-oxide
Catalytic Approaches for Cyclic Sulfates and Sulfites (e.g., Aluminum-Catalyzed)
While direct synthesis of cyclic sulfites from diols and thionyl chloride is common, catalytic methods are emerging for the synthesis of related cyclic sulfates. A prominent example is the Sharpless modification, which involves the oxidation of cyclic sulfites to cyclic sulfates using sodium periodate (B1199274) and a catalytic amount of ruthenium salts. rsc.org This two-step process, starting from a diol and thionyl chloride to form the cyclic sulfite, followed by oxidation, has become a routine method in organic synthesis. rsc.org
More recently, direct catalytic approaches for cyclic sulfite synthesis are being explored to avoid the use of stoichiometric and often hazardous reagents like thionyl chloride.
Emerging Synthetic Strategies and Process Intensification
The field of cyclic sulfite synthesis is continually evolving, with a focus on developing more efficient, safer, and environmentally benign methods. Emerging trends include the development of novel catalytic systems and the application of process intensification techniques.
One innovative approach is the electrochemical synthesis of cyclic sulfites from diols and sulfur dioxide. rsc.org This method utilizes an electrochemical cell to drive the dehydrative reaction, offering a greener alternative to traditional chemical reagents. rsc.org
Furthermore, advancements in synthetic methodologies for other cyclic compounds, such as the use of solid-phase synthesis and chemoenzymatic approaches for cyclic peptides, may inspire new strategies for the synthesis of cyclic sulfites. nih.gov The integration of computational tools for rational design and the exploration of novel cyclization techniques hold promise for the future of cyclic sulfite synthesis, aiming to improve reaction efficiency and product purity while minimizing environmental impact. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
6255-58-9 |
|---|---|
Molecular Formula |
C6H4O3S |
Molecular Weight |
156.16 g/mol |
IUPAC Name |
1,3,2λ4-benzodioxathiole 2-oxide |
InChI |
InChI=1S/C6H4O3S/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H |
InChI Key |
IOODIIRXODOLHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OS(=O)O2 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 1,3,2 Benzodioxathiole, 2 Oxide
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for determining the structure of molecules. For 1,3,2-Benzodioxathiole, 2-oxide, Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly insightful.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Coupling Constants)
Recent comprehensive NMR studies have provided a full assignment of the ¹H and ¹³C NMR spectra of this compound. mdpi.comcore.ac.uk The aromatic region of the ¹H NMR spectrum presents a complex, symmetrical pattern, previously described as an AA'BB' system. mdpi.com Detailed analysis and simulation have allowed for the precise determination of chemical shifts and coupling constants. mdpi.com
The assignments were confirmed using a range of 2D NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). Furthermore, non-proton decoupled ¹³C NMR spectra were utilized to determine one-bond (¹J C–H), two-bond (²J C–H), and three-bond (³J C–H) carbon-proton coupling constants, which are consistent with values reported for other ortho-disubstituted benzene (B151609) derivatives. core.ac.uk
¹H and ¹³C NMR Chemical Shifts (ppm) and C-H Coupling Constants (Hz) for this compound Data sourced from a 2024 study in CDCl₃. mdpi.com
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | ¹J C–H (Hz) | ²J C–H (Hz) | ³J C–H (Hz) |
| 4/7 | 112.4 | 7.19 | 163.6 | 3.5 | 8.1 |
| 5/6 | 124.4 | 7.29 | 163.8 | 2.5 | 8.5 |
| 3a/7a | 145.4 | - | - | - | - |
¹H-¹H Coupling Constants (Hz) for this compound mdpi.com
| Coupling | J (Hz) |
| J₄,₅ | 8.1 |
| J₄,₆ | 1.6 |
| J₄,₇ | 0.4 |
| J₅,₆ | 7.6 |
Vibrational and Electronic Spectroscopy Applications
Detailed studies on the vibrational (Infrared and Raman) and electronic (UV-Vis) spectroscopy of this compound are not extensively available in the current literature. While spectroscopic data exists for its precursor, catechol, direct analysis of the title compound is limited. researchgate.netresearchgate.netresearchgate.net Spectroscopic analysis of related compounds, such as catechol sulfate (B86663), indicates that UV-Vis spectroscopy can be used to monitor enzymatic reactions and identify metabolites. researchgate.net However, without specific studies on this compound, a detailed assignment of its vibrational and electronic spectra cannot be provided.
Solid-State and Gas-Phase Structural Determinations
While solid-state data is lacking for the title compound, gas-phase studies have provided critical information about its molecular structure.
X-ray Crystallography of Benzodioxathiole 2-oxide Systems
An X-ray crystal structure for this compound has not been reported. However, the structure of its sulfur analogue, benzo[d] researchgate.netresearchgate.netnih.govoxadithiole 2-oxide, has been determined by X-ray diffraction. mdpi.comcore.ac.uk This analysis revealed that the molecule possesses a planar benzene ring fused to a heterocyclic ring in an envelope conformation. mdpi.comcore.ac.uk Notably, the exocyclic oxygen atom on the sulfur is in an axial position. mdpi.comcore.ac.uk This structural information on a closely related system provides a valuable model for understanding the likely solid-state conformation of this compound. The structure of the related compound catechol sulfate has also been characterized by X-ray diffraction. core.ac.uk
Electron Diffraction Studies for Gas-Phase Conformation
The molecular structure of this compound in the gas phase has been successfully determined using electron diffraction. mdpi.comcore.ac.uk This technique is essential for defining the geometry of free molecules without the influence of intermolecular forces present in the solid state. wikipedia.org The gas-phase electron diffraction (GED) study confirmed key structural parameters and provided the first direct evidence of the molecule's conformation. mdpi.comcore.ac.uk
Conformational Isomerism and Ring Dynamics
The structural studies reveal important details about the conformational preferences of the five-membered dioxathiole ring.
The conformation is further described by a flap angle of 19.8(18)° for the envelope. core.ac.uk This conformation is consistent with findings for its sulfur analogue and other related benzotrithiole 2-oxides, which also exhibit an envelope conformation with an axial oxygen. mdpi.comcore.ac.uk
Analysis of Heterocyclic Ring Conformation (e.g., Envelope Conformation, Axial S=O)
The five-membered dioxathiole ring of this compound, fused to a planar benzene ring, is not planar itself. Structural studies, including gas-phase electron diffraction, have indicated that the heterocyclic ring adopts an envelope conformation. mdpi.com In this arrangement, four of the atoms in the ring lie in a single plane, while the fifth atom is out of this plane, akin to the flap of an envelope.
A key feature of this conformation is the orientation of the exocyclic S=O group. It has been determined that the oxygen atom of the sulfinyl group (S=O) predominantly occupies an axial position, pointing away from the general plane of the ring system. mdpi.com This axial preference is a significant factor in the molecule's stereochemistry. The lone pair of electrons on the sulfur atom, in turn, occupies an equatorial position. This conformational preference is consistent with findings for related compounds, such as benzo[d] mdpi.commdpi.comminia.edu.egoxadithiole 2-oxide, where X-ray diffraction analysis confirmed an envelope conformation with an axial S=O group. mdpi.com
The degree of puckering in the envelope conformation can be described by the flap angle. For this compound, the flap angle has been determined to be 19.8(18)°. This value provides a quantitative measure of the deviation from planarity in the heterocyclic ring. For comparison, the sulfur analogue, benzo[d] mdpi.commdpi.comminia.edu.egoxadithiole 2-oxide, exhibits a more pronounced pucker with a flap angle of 25.76(6)°. mdpi.com
| Compound | Method | Ring Conformation | S=O Orientation | Flap Angle (°) | Reference |
|---|---|---|---|---|---|
| This compound | Gas-phase Electron Diffraction | Envelope | Axial | 19.8(18) | mdpi.com |
| Benzo[d] mdpi.commdpi.comminia.edu.egoxadithiole 2-oxide | X-ray Diffraction | Envelope | Axial | 25.76(6) | mdpi.com |
Influence of Substituents on Molecular Geometry
The introduction of substituents onto the aromatic ring of this compound is expected to influence its molecular geometry through electronic and steric effects. While specific crystallographic data for a wide range of substituted derivatives of this compound is not extensively available in the reviewed literature, the principles of substituent effects on aromatic systems can be applied.
Substituents alter the electron distribution within the benzene ring through inductive and resonance effects. libretexts.org Electron-donating groups, such as alkyl or alkoxy groups, increase the electron density in the ring, while electron-withdrawing groups, like nitro or cyano groups, decrease it. These electronic perturbations can lead to subtle changes in the bond lengths and angles of the benzene ring. For instance, the carbon-carbon bonds within the aromatic ring may slightly lengthen or shorten depending on the nature of the substituent.
Furthermore, these electronic effects can be transmitted to the fused heterocyclic ring, potentially altering its conformation. A strong electron-withdrawing substituent could, for example, affect the bond lengths and angles involving the oxygen atoms and the sulfur atom, which might lead to a change in the degree of puckering of the envelope conformation.
Steric hindrance from bulky substituents, particularly at positions adjacent to the heterocyclic ring, can also play a significant role in the molecule's geometry. A large substituent could potentially force a change in the conformation of the dioxathiole ring to minimize steric strain.
In related heterocyclic systems, the influence of substituents on the ring conformation has been observed. For example, in substituted 1,2,3-benzotrithiole 2-oxides, including a chloro nitro derivative, the envelope conformation with an axial oxygen is maintained, suggesting a degree of conformational rigidity in this class of compounds. mdpi.com
| Substituent Type | Example Groups | Expected Electronic Effect on Benzene Ring | Potential Impact on Molecular Geometry |
|---|---|---|---|
| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Increase electron density (activating) | Alteration of C-C bond lengths in the aromatic ring; potential minor changes to the heterocyclic ring conformation. |
| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Decrease electron density (deactivating) | Alteration of C-C bond lengths in the aromatic ring; potential influence on the puckering of the dioxathiole ring. |
| Halogens | -F, -Cl, -Br | Inductive withdrawal, resonance donation (weakly deactivating) | Subtle changes in bond lengths and electronic distribution. |
Reactivity Profiles and Mechanistic Investigations of 1,3,2 Benzodioxathiole, 2 Oxide
Thermal and Pyrolytic Transformations
The thermal and pyrolytic decomposition of 1,3,2-Benzodioxathiole, 2-oxide has been shown to be a synthetically useful method for the generation of reactive intermediates. This process is often carried out under flash vacuum pyrolysis (FVP) conditions, a technique that involves heating a precursor molecule intensely for a very short duration in a vacuum. wikipedia.orgscripps.eduuq.edu.au This method is ideal for reactions that proceed through unimolecular pathways and helps to avoid bimolecular side reactions by rapidly cooling and diluting the products. wikipedia.org
Under flash vacuum pyrolysis conditions, this compound undergoes a characteristic sequential extrusion of small, stable molecules. The initial step involves the elimination of a sulfur monoxide (SO) molecule. socialresearchfoundation.commdpi.com This is followed by the loss of a carbon monoxide (CO) molecule from the resulting intermediate. mdpi.com This two-step fragmentation is a key feature of the pyrolytic behavior of this compound and is consistent with observations from mass spectrometry, where the initial loss of SO from the molecular ion is a prominent fragmentation pathway. socialresearchfoundation.com The sulfur monoxide extruded in the first step is an unstable oxide of sulfur that is thought to disproportionate through a complex mechanism to ultimately form sulfur dioxide (SO₂) and elemental sulfur. socialresearchfoundation.com
The sequential loss of sulfur monoxide and carbon monoxide from this compound leads to the formation of a highly reactive intermediate, cyclopentadienone. mdpi.com Due to its high reactivity, cyclopentadienone readily undergoes a Diels-Alder dimerization to form a more stable dimer, which is the typically isolated product. mdpi.com The FVP of o-phenylene sulfite (B76179) has been developed into a convenient laboratory experiment to demonstrate the synthesis and trapping of this reactive dienone. mdpi.com
Nucleophilic and Electrophilic Reactivity
The reactivity of this compound is significantly influenced by the presence of the sulfoxide (B87167) group within the five-membered ring. This moiety imparts distinct electrophilic and nucleophilic characteristics to the molecule.
The this compound ring is susceptible to nucleophilic attack. While specific studies on the formation of hydroxyphenyl sulfamate (B1201201) from the direct reaction of amines with this compound are not extensively detailed in the provided search results, the general reactivity of cyclic sulfites suggests that such transformations are plausible. Amines, being effective nucleophiles, can attack the sulfur atom or a carbon atom of the ring. rsc.org Attack at the sulfur atom would lead to ring opening and the potential formation of a sulfamate derivative after subsequent rearrangement or reaction. For instance, primary and secondary amines are known to react with disulfides, which also contain a sulfur-sulfur bond susceptible to nucleophilic cleavage, indicating the general propensity of amines to attack sulfur centers. rsc.org
Mechanistic Pathways in Catalyzed and Uncatalyzed Reactions
The reactions of this compound can proceed through both uncatalyzed and catalyzed pathways, with the mechanism varying accordingly.
Uncatalyzed reactions, particularly the thermal decomposition, are believed to proceed through a unimolecular mechanism under FVP conditions. wikipedia.orgscripps.edu The high temperatures and low pressure favor intramolecular rearrangements and fragmentations over intermolecular reactions. The sequential extrusion of SO and CO is a classic example of such an uncatalyzed, thermally induced process.
Catalyzed reactions of this compound can be facilitated by various catalysts, including acids, bases, and transition metals. For instance, palladium-catalyzed reactions are known to proceed through different mechanisms depending on the oxidation state of the palladium. nih.gov A Pd(II)-catalyzed process often involves the initial Lewis acid activation of the substrate, followed by nucleophilic attack. nih.gov While specific examples of catalyzed reactions involving this compound are not extensively detailed in the provided results, the general principles of catalysis can be applied. For example, a Lewis acid catalyst could coordinate to the sulfoxide oxygen, further enhancing the electrophilicity of the sulfur atom and facilitating nucleophilic attack. Base catalysis could involve the deprotonation of a nucleophile, increasing its reactivity towards the sulfite.
Reaction Mechanism Studies of Organic Transformations Involving this compound Analogues
The reactivity of this compound and its analogues is a subject of significant interest in organic synthesis. These five-membered cyclic esters, containing sulfur, are valuable intermediates due to their unique electronic properties and stereochemical influence on reactions. Mechanistic investigations into their transformations, particularly ring-opening reactions, provide crucial insights for designing synthetic strategies. This section delves into the mechanistic details of organic transformations involving analogues such as cyclic sulfamidates, cyclic sulfates, and thionocarbonates.
Nucleophilic Ring-Opening of Cyclic Sulfamidates
Cyclic sulfamidates, nitrogen-containing analogues of cyclic sulfites, are versatile precursors for the synthesis of amino alcohols and other nitrogenous compounds. Their ring-opening reactions with nucleophiles have been a focal point of mechanistic studies, revealing complex, multi-step pathways.
The stereochemical outcome of these ring-opening reactions has been confirmed to proceed with complete inversion of configuration at the electrophilic carbon. This was demonstrated in the reaction of isoserine-derived sulfamidates with nucleophiles like sodium azide (B81097) and cesium p-nitrobenzoate. acs.org
Further studies have systematically investigated the ring-opening of enantioenriched five-membered cyclic sulfamidates with a variety of nucleophiles. researchgate.net While strong nucleophiles are believed to react via an S(_N)2 process, the reactivity with weaker nucleophiles like alcohols points towards the more complex solvolysis pathway involving cyclic intermediates. unirioja.es
Table 1: Mechanistic Details of Cyclic Sulfamidate Ring-Opening
| Analogue Type | Nucleophile | Proposed Mechanism | Key Intermediates | Stereochemical Outcome |
| Hindered Cyclic Sulfamidate | Alcohols | Stepwise, formal solvolysis | Aziridinium and oxazolinium cations | Inversion of configuration nih.govunirioja.es |
| Isoserine-derived Sulfamidate | Sodium Azide, Cesium p-nitrobenzoate | S(_N)2 | - | Complete inversion of configuration acs.org |
| Hindered Cyclic Sulfamidate | Strong Nucleophiles (e.g., RS⁻, N₃⁻) | S(_N)2 | - | Inversion of configuration unirioja.es |
Mechanistic Insights into Cyclic Sulfate (B86663) Hydrolysis
Cyclic sulfates, the oxidized counterparts of cyclic sulfites, exhibit significantly enhanced reactivity towards nucleophiles. Ab initio computational studies have been employed to understand the vast difference in hydrolysis rates between cyclic and acyclic sulfate esters. The alkaline hydrolysis of ethylene (B1197577) sulfate, a simple cyclic sulfate, is approximately 10⁶ to 10⁷ times faster than that of its acyclic analogue, dimethyl sulfate. acs.org
These theoretical investigations revealed that the rate-determining step is the attack of the hydroxide (B78521) ion on the sulfur atom. The significant rate acceleration in the cyclic system is attributed predominantly to differential solvation of the transition states. acs.org The transition state for the hydrolysis of the cyclic sulfate is better solvated than that of the acyclic sulfate. This is mainly due to the greater exposure of the attacking hydroxide ion in the cyclic transition state, which leads to its enhanced stabilization. acs.org
Aminolysis of Thionocarbonates and Cyclic Carbonates
Thionocarbonates, where a sulfur atom replaces one of the non-carbonyl oxygens of a carbonate, and cyclic carbonates also serve as important analogues for studying reaction mechanisms. Kinetic investigations into the aminolysis of various substituted thionocarbonates with secondary alicyclic amines have provided detailed mechanistic pictures. nih.govacs.org
For many of these reactions, a zwitterionic tetrahedral intermediate (T) is proposed. This intermediate can then undergo a proton transfer to another amine molecule to form an anionic intermediate (T). The rates of these reactions and the stability of the intermediates are highly dependent on the electronic nature of the substituents on the aromatic rings of the thionocarbonate. nih.govacs.org Brønsted-type plots for the formation of the tetrahedral intermediate (the k₁ step) are linear, suggesting that this is the rate-determining step in the aminolysis of several thionocarbonates. nih.gov
Table 2: Kinetic Data for the Aminolysis of Substituted Thionocarbonates
| Thionocarbonate Substrate | Amine Nucleophile | Proposed Intermediate | Key Mechanistic Feature |
| 3-Methoxyphenyl 3-nitrophenyl thionocarbonate | Secondary Alicyclic Amines | Zwitterionic tetrahedral (T) | Rate-determining formation of T nih.govacs.org |
| 3-Chlorophenyl 3-nitrophenyl thionocarbonate | Secondary Alicyclic Amines | Zwitterionic tetrahedral (T) | Rate-determining formation of T nih.govacs.org |
| Bis(3-nitrophenyl) thionocarbonate | Secondary Alicyclic Amines | Zwitterionic tetrahedral (T) | Rate-determining formation of T nih.govacs.org |
Similarly, the aminolysis of cyclic carbonates has been studied, with a particular focus on developing isocyanate-free polyurethane synthesis. Kinetic and DFT studies on the reaction of ethylene carbonate with amines have highlighted the enhanced reactivity of β-hydroxyamines compared to simple alkylamines. researchgate.net The presence of the hydroxyl group in the amine nucleophile is believed to facilitate the reaction, a finding supported by both kinetic data and computational calculations. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Synthetic Intermediate and Reagent
As a bifunctional molecule, 1,3,2-Benzodioxathiole, 2-oxide holds potential as an intermediate in the synthesis of more complex chemical structures. The inherent reactivity of the cyclic sulfite (B76179) ester allows for various chemical transformations.
Application in Functional Group Transformations (e.g., Sulfonation of Carbon Acids)
The introduction of sulfonic acid (-SO3H) groups is a critical transformation in chemistry, notably for creating strong acid catalysts. nih.govnih.gov These catalysts are often prepared by treating carbon-based materials with sulfonating agents like sulfuric acid. nih.gov While this compound contains sulfur in a +4 oxidation state, its specific application as a reagent for the direct sulfonation of carbon acids is not a commonly reported method. The stability of sulfonated carbon materials is a key research focus, with studies indicating that sulfonic acid groups can be leached from the carbon structure under certain conditions, such as in hot water. nih.gov
Functional Materials Development
In materials science, research has focused on the development of novel electrolyte formulations for next-generation batteries. Sulfur-containing compounds are of particular interest as additives that can significantly influence the performance and longevity of electrochemical cells.
Investigation as Electrolyte Additives in Electrochemical Energy Storage (e.g., Solid Electrolyte Interphase Formation)
The formation of a stable Solid Electrolyte Interphase (SEI) on the surface of battery anodes is crucial for preventing continuous electrolyte degradation and ensuring long cycle life. rsc.orgcore.ac.ukresearchgate.net Research into electrolyte additives has shown that sulfur-containing molecules, particularly cyclic sulfates analogous to this compound, are highly effective.
Studies on 1,3,2-dioxathiolane (B15491259) 2,2-dioxide (DTD or ethylene (B1197577) sulfate), a non-aromatic analog, have demonstrated its ability to facilitate a stable SEI on graphite (B72142) anodes, particularly in propylene (B89431) carbonate (PC)-based electrolytes which would otherwise cause exfoliation of the graphite structure. dongguk.edu The addition of sulfur-containing additives like butadiene sulfone has also been shown to form a more protective SEI, composed of inorganic sulfites and alkyl sulfites, on anode surfaces. mdpi.com These additives are reductively decomposed on the anode surface during the initial charging cycles to form key SEI components. The resulting SEI layer, rich in species like lithium sulfite (Li₂SO₃) and lithium sulfate (B86663) (Li₂SO₄), effectively suppresses further decomposition of the bulk electrolyte. mdpi.comresearchgate.net
Table 1: Common Components Identified in SEI Layers Formed with Sulfur-Containing Additives
| Component Category | Specific Compounds | Role in SEI |
| Inorganic Sulfur Species | Lithium Sulfite (Li₂SO₃), Lithium Sulfate (Li₂SO₄) | Stabilize the SEI film, enhance protection |
| Organic Sulfur Species | Alkyl Sulfites (ROSO₂Li) | Contribute to a flexible and robust SEI |
| Inorganic Carbonates | Lithium Carbonate (Li₂CO₃) | Common SEI product from solvent reduction |
| Organic Carbonates | Lithium Alkyl Carbonates (ROCO₂Li) | Products of solvent decomposition |
| Inorganic Salts | Lithium Fluoride (LiF) | Derived from the lithium salt (e.g., LiPF₆) or binders |
Mechanistic Understanding of Additive Decomposition Pathways in Materials Science
Understanding how an additive decomposes is key to optimizing its function. For sulfur-containing additives like the analog DTD, the decomposition mechanism is a subject of detailed computational and experimental study. dongguk.edu These additives typically have a higher reduction potential than the primary carbonate solvents (e.g., ethylene carbonate or propylene carbonate).
The proposed mechanism involves the following key steps:
Preferential Reduction: The additive is reduced on the anode surface at a potential that is higher than the reduction potential of the main solvent. This occurs before the solvent can be co-intercalated into the graphite anode, which would damage it. dongguk.edu
Ring-Opening Decomposition: The reduction process leads to the opening of the cyclic sulfate/sulfite ring.
SEI Formation: The decomposition products, including lithium sulfite and other organic and inorganic species, deposit onto the electrode surface to form a stable, electronically insulating, but ionically conductive SEI layer. dongguk.edumdpi.com
Quantum chemical calculations on the DTD analog reveal that in its reduced, anionic form, it actively participates in the Li⁺ solvation sheath. This interaction helps to displace solvent molecules from the lithium ion, facilitating the formation of a stable inorganic SEI and preventing solvent co-intercalation. dongguk.edu The decomposition of the SEI itself, particularly components like lithium carbonate, can be complex, potentially generating reactive species like singlet oxygen that can further react with the electrolyte or carbon substrate. nih.govnih.gov The ultimate goal is to create a stable interface that minimizes these parasitic reactions and prevents the release of reactive oxygen from cathode materials at high states of charge. osti.gov
Future Research Trajectories and Interdisciplinary Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The traditional synthesis of 1,3,2-Benzodioxathiole, 2-oxide, also known as catechol sulfite (B76179), involved heating catechol with thionyl chloride in benzene (B151609). mdpi.com More recent methods have sometimes utilized pyridine and toxic solvents like carbon disulfide. mdpi.com In a move towards more sustainable and safer chemical practices, a simplified and improved synthesis has been developed. mdpi.com This updated methodology involves heating catechol and thionyl chloride in toluene (B28343) until the evolution of hydrogen chloride gas ceases, offering a much safer alternative to previously reported methods. mdpi.com This approach aligns with the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances in chemical processes. researchgate.net
Future research is focused on developing even more environmentally benign synthetic routes. This includes exploring solvent-free reaction conditions, the use of water or ionic liquids as green solvents, and the potential for biocatalysis. researchgate.net Methodologies that improve atom economy and reduce reaction times, such as microwave-assisted synthesis, are also promising areas of investigation. researchgate.net The goal is to create pathways that are not only efficient and high-yielding but also minimize environmental impact, moving away from volatile and polluting solvents and highly toxic reagents. frontiersin.org
Advanced Computational Modeling for Structure-Reactivity Relationships
Advanced computational modeling has become a critical tool for understanding the structure-reactivity relationships of this compound and related compounds, particularly in the context of their application as solid electrolyte interphase (SEI)-forming additives in lithium-ion batteries. researchgate.net Density Functional Theory (DFT) based computational comparisons have been employed to predict the properties of these additives, specifically their reduction processes which are key to improving battery functionality. researchgate.net
Researchers have tested a range of computational approaches to best describe the properties of these additives, evaluating factors such as the influence of the solvent and lithium cation, as well as the specific DFT functional and basis set used. researchgate.netbig-map.eu For instance, studies have compared various functionals, with M06-2X being identified as highly effective for describing reduction potentials, and have assessed different basis sets like 6-311++G** and aug-cc-pVTZ for their accuracy versus computational cost. big-map.eu An optimized computational methodology has been developed to assess the usefulness of different descriptors for these molecules. researchgate.net This combination of DFT with models like the conductor-like screening model for real solvents (COSMO-RS) allows for the prediction of thermodynamic properties, such as the solubilities of potential SEI components. big-map.eu
These computational studies provide deep insights into the molecular structure, such as the envelope conformation of the heterocyclic ring, which has been confirmed by X-ray diffraction. mdpi.com Such models are crucial for predicting how the molecule will behave in complex electrochemical environments and for designing new additives with enhanced performance. researchgate.net
Table 1: Computational Methods in the Study of this compound and Related Compounds
| Computational Method | Application / Purpose | Key Findings |
|---|---|---|
| Density Functional Theory (DFT) | Predicting reduction potentials and properties of SEI-forming additives. researchgate.net | The M06-2X functional provides an effective description of reduction potentials. big-map.eu |
| DFT with COSMO-RS | Predicting the solubility of prospective SEI components. big-map.eu | Enables thermodynamic analysis of species in solution. big-map.eu |
| Basis Set Comparison | Optimizing accuracy and computational cost of simulations. big-map.eu | The 6-311++G** basis set offers a good balance, while aug-cc-pVTZ provides higher accuracy at a greater computational expense. big-map.eu |
Development of New Reagent Applications in Organic Chemistry
This compound serves as a valuable reagent and intermediate in organic synthesis. lookchem.com One of its notable applications is in flash vacuum pyrolysis (FVP), where it undergoes sequential loss of sulfur monoxide and carbon monoxide. mdpi.com This reaction generates cyclopentadienone, a reactive intermediate that is typically isolated as its stable Diels-Alder dimer. mdpi.com This specific transformation has been developed into a convenient laboratory experiment for undergraduate students to demonstrate the principles and utility of FVP techniques. mdpi.com
The compound is a member of a broader class of heterocyclic compounds that are recognized as important intermediates for the synthesis of a variety of fine chemicals, pharmaceuticals, and agrochemicals. lookchem.commdpi.com The reactivity of the dioxathiole ring system allows for its transformation into other heterocyclic structures. mdpi.com Research in this area aims to expand the utility of this compound and its derivatives as building blocks for more complex molecules. The development of novel transformations and catalytic systems could unlock new synthetic pathways to valuable compounds, including various biologically active scaffolds like oxadiazoles, thiadiazoles, and benzoxathiolones. researchgate.netnih.govmdpi.com
Expansion into Novel Materials Science Domains
A significant area of future research for this compound and its derivatives is in the field of materials science, particularly for advanced energy storage systems. researchgate.net These compounds are being investigated as highly effective solid electrolyte interphase (SEI)-forming additives for lithium-ion batteries. researchgate.net The formation of a stable SEI layer on the surface of the battery's electrode is crucial for its longevity and performance. researchgate.net
The controlled electrochemical reduction of additives like this compound and its analogue, 1,3,2-dioxathiolane-2,2-dioxide (DTD), on the graphite (B72142) electrode surface can prevent the exfoliation of graphite that occurs with certain electrolytes, such as those based on propylene (B89431) carbonate (PC). researchgate.netresearchgate.net Computational studies predict that these additives undergo reduction at appropriate potentials, before the decomposition of the electrolyte solvent or salt. researchgate.net This early and controlled decomposition forms a protective film that enhances battery stability and lifespan. researchgate.netresearchgate.net The exploration of such sulfur-containing additives is a key strategy in developing safer and more efficient electrolytes for next-generation lithium-ion batteries. researchgate.net
Table 2: Applications of Dioxathiole Derivatives in Materials Science
| Compound Family | Application | Function |
|---|---|---|
| This compound | SEI-forming additive for Li-ion batteries. researchgate.net | Forms a stable protective layer on the electrode surface through controlled electrochemical reduction. researchgate.net |
Q & A
Q. What are the recommended synthetic routes for preparing 1,3,2-benzodioxathiole, 2-oxide?
The synthesis of this compound can be approached via cyclization reactions involving sulfur-containing precursors. A validated method involves the oxidation of thiol intermediates or the use of sulfinate esters under controlled conditions. For example, Harpp and Gleason’s method for synthesizing structurally related 1,2-oxathiolane 2-oxides (e.g., via oxidative cyclization of β-hydroxythiols) can be adapted . Key steps include:
- Use of anhydrous solvents (e.g., CHCl₃ or CH₂Cl₂) to prevent hydrolysis.
- Addition of oxidizing agents (e.g., Br₂ or N-bromosuccinimide) under basic conditions (Et₃N or K₂CO₃) to stabilize intermediates.
- Purification via column chromatography (silica gel or alumina) with non-polar eluents.
Q. What safety protocols are critical when handling this compound in laboratory settings?
While specific safety data for this compound is limited, extrapolation from structurally related sulfur-oxygen heterocycles (e.g., xylenol orange derivatives) recommends:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to minimize inhalation of vapors or dust.
- Storage: Keep in sealed containers under dry, inert atmospheres (argon or nitrogen) to prevent oxidation .
- Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste.
Q. Which analytical techniques are most effective for structural confirmation of this compound?
A combination of spectroscopic and crystallographic methods is recommended:
- NMR Spectroscopy: ¹H and ¹³C NMR to identify aromatic protons and sulfur/oxygen electronic environments.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography: For unambiguous determination of ring geometry and oxide group orientation (see analogous methods for bicyclic oxides in ).
Q. How does this compound behave under varying thermal or pH conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA): Assess decomposition temperatures (e.g., heating from 25°C to 300°C at 10°C/min).
- pH-Dependent Hydrolysis: Test solubility and reactivity in acidic (pH 2–4) and basic (pH 8–10) aqueous solutions.
- Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track degradation products under stress conditions.
Advanced Research Questions
Q. What mechanistic role does the oxide group play in electrophilic substitution reactions of this compound?
The oxide group enhances electrophilicity at adjacent carbons, facilitating reactions such as bromination or nitration. For example:
- Bromination: In the presence of Br₂ and Et₃N, the oxide group stabilizes transition states via resonance, directing substitution to the para position (analogous to triazine oxide reactions in ).
- Kinetic Studies: Use in situ IR or NMR to monitor reaction progress and intermediate formation.
Q. Is this compound associated with DNA-reactive mutagenicity?
Current evidence for aromatic oxides suggests that mutagenicity is not inherent unless paired with additional structural alerts (e.g., nitro or azo groups). For this compound:
- Ames Test: Conduct bacterial reverse mutation assays (e.g., Salmonella typhimurium strains TA98/TA100) to evaluate mutagenic potential.
- Computational Toxicology: Use software like Derek Nexus to predict toxicity based on structural analogs (see for methodology).
Q. How can computational modeling optimize reaction pathways for this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
Q. What applications does this compound have in polymer or materials science?
Its rigid bicyclic structure and heteroatoms make it suitable for:
- Coordination Polymers: Act as a ligand for transition metals (e.g., Cu²⁺ or Fe³⁺) to create porous frameworks.
- Photoresist Additives: Modify thermal stability and solubility in lithography resins (see phosphorinan oxide applications in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
